molecular formula C13H10FNO2 B8344087 5-(3-Fluoro-benzyloxy)-pyridine-2-carbaldehyde

5-(3-Fluoro-benzyloxy)-pyridine-2-carbaldehyde

Cat. No. B8344087
M. Wt: 231.22 g/mol
InChI Key: IQBXFYDFROSWAS-UHFFFAOYSA-N
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Patent
US06667327B2

Procedure details

A mixture of [5-(3-fluoro-benzyloxy)-pyridin-2-yl]-methanol (3.8 g, 16.3 mmol), MnO2 (12 g, 138 mmol) and chloroform (50 ml) was heated under reflux for 30 min. The dark solids were then removed by filtration over celite. The filtrate was evaporated and the residue purified by chromatography (SiO2, AcOEt-hexanes 1:1) to afford the title compound (3.0 g, 80%) as a light yellow oil with solidified on standing. MS: m/e=232.2 (M+H+).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][CH:17]=1)[CH2:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][OH:14])=[N:11][CH:12]=1>O=[Mn]=O.C(Cl)(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][CH:17]=1)[CH2:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([CH:13]=[O:14])=[N:11][CH:12]=1

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
FC=1C=C(COC=2C=CC(=NC2)CO)C=CC1
Name
Quantity
12 g
Type
catalyst
Smiles
O=[Mn]=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The dark solids were then removed by filtration over celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography (SiO2, AcOEt-hexanes 1:1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(COC=2C=CC(=NC2)C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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